molecular formula C19H22O3 B14542274 Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate CAS No. 62290-49-7

Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate

Cat. No.: B14542274
CAS No.: 62290-49-7
M. Wt: 298.4 g/mol
InChI Key: KSWBBWVOPRYZLL-UHFFFAOYSA-N
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Description

Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate is an organic compound with the molecular formula C19H22O3. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate can be synthesized through several methods. One common method involves the Claisen condensation reaction between methyl 4-tert-butylbenzoate and 4-methoxyacetophenone. This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH).

Major Products Formed

    Oxidation: Formation of 4-[(4-tert-butylphenyl)methoxy]benzoic acid.

    Reduction: Formation of 4-[(4-tert-butylphenyl)methoxy]benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(4-tert-butylphenyl)methoxy]benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylbenzoate: A simpler ester without the methoxy group.

    4-tert-Butylbenzoic acid: The carboxylic acid analog.

    4-Methoxybenzoic acid: Contains a methoxy group but lacks the tert-butyl group.

Uniqueness

Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate is unique due to the presence of both the tert-butyl and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

62290-49-7

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 4-[(4-tert-butylphenyl)methoxy]benzoate

InChI

InChI=1S/C19H22O3/c1-19(2,3)16-9-5-14(6-10-16)13-22-17-11-7-15(8-12-17)18(20)21-4/h5-12H,13H2,1-4H3

InChI Key

KSWBBWVOPRYZLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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